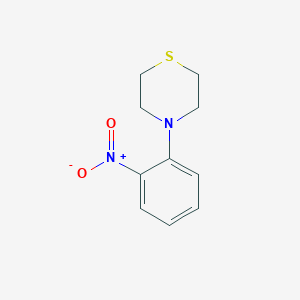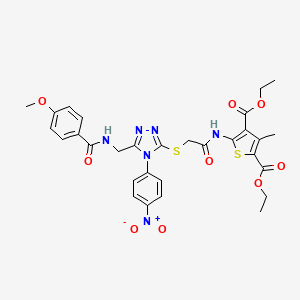![molecular formula C22H24N2O5 B2630039 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide CAS No. 1396980-07-6](/img/structure/B2630039.png)
3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a quinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Coupling Reaction: The final step involves coupling the quinoline derivative with the methoxylated benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3,4,5-Trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxy derivatives, while reduction of the quinoline carbonyl group can yield 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-hydroxy-1H-quinolin-3-yl)methyl]benzamide.
科学研究应用
3,4,5-Trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and quinoline moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy substitution but lacking the quinoline moiety.
Trimetrexate: Contains the trimethoxyphenyl group and is used as a dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
3,4,5-Trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is unique due to the combination of the trimethoxybenzamide and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler analogs.
属性
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-6-7-14-9-16(21(25)23-17(14)8-13)12-24(2)22(26)15-10-18(27-3)20(29-5)19(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLAXLHIIVEQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
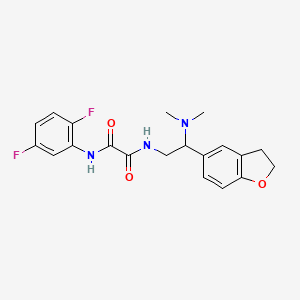

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
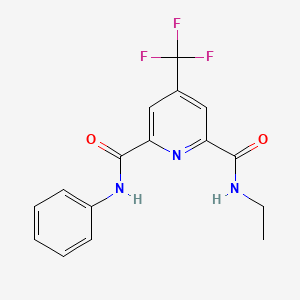


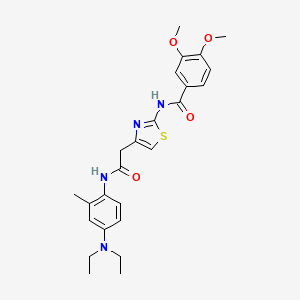
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
![ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2629975.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid](/img/structure/B2629976.png)
